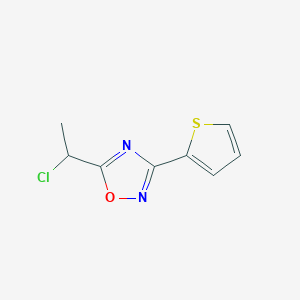

5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1-chloroethyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS/c1-5(9)8-10-7(11-12-8)6-3-2-4-13-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVRNPSCAPVOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=CS2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039967-49-1 | |

| Record name | 5-(1-chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a nitrile oxide intermediate, which can be generated in situ from a suitable precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

Substitution: Products with substituted nucleophiles in place of the chlorine atom.

Oxidation: Sulfoxides or sulfones.

Reduction: Amines derived from the reduction of the oxadiazole ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is , with a molecular weight of approximately 203.66 g/mol. The compound features a thiophene ring and an oxadiazole moiety, which are known for their biological activity.

Biological Activities

Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities:

- Antimicrobial Activity : Compounds containing oxadiazole structures have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that various oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

- Anticancer Properties : Some derivatives have been evaluated for their anticancer potential. The presence of the thiophene ring enhances the cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Effects : Certain oxadiazole compounds have also been investigated for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

General Synthetic Route

- Starting Materials : Thiophene derivatives and chloroethyl precursors.

- Reaction Conditions : The reaction is generally carried out in an organic solvent at elevated temperatures.

- Purification : Post-reaction purification is performed using techniques such as recrystallization or chromatography.

Case Study 1: Antimicrobial Activity

A study conducted on a series of oxadiazole derivatives including this compound demonstrated potent antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method, showcasing effectiveness comparable to standard antibiotics .

Case Study 2: Anticancer Screening

In vitro assays were performed on cancer cell lines treated with varying concentrations of this compound. Results indicated significant cytotoxicity at higher concentrations, with IC50 values suggesting potential use in cancer therapy . Further studies are required to elucidate the mechanism of action.

Mechanism of Action

The mechanism by which 5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Variations in the 1,2,4-Oxadiazole Family

The following table summarizes key structural analogs and their substituents:

Key Observations:

Reactivity of the Chloroethyl Group

The 1-chloroethyl substituent is a reactive site for further functionalization. For example:

- Nucleophilic Displacement: Replacement of the chlorine atom with amines or thiols to generate secondary or tertiary amines/sulfides.

- Cross-Coupling Reactions: Potential for palladium-catalyzed couplings to introduce aryl or alkyl groups .

Calculated and Experimental Properties

Trends:

- Increased logP with fluorinated aryl groups (e.g., 4-fluorophenylmethyl: logP ~3.2) correlates with enhanced membrane permeability .

Biological Activity

5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 205.66 g/mol

- SMILES Notation : ClC(C)N=C(S)N=C(O)

Synthesis

The synthesis of this compound typically involves the reaction of thiophenes with chloroethyl derivatives under appropriate conditions. The methods often utilize various catalysts and solvents to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains and fungi.

| Study | Microorganism Tested | Activity | Reference |

|---|---|---|---|

| Study A | E. coli | Inhibition Zone: 15 mm | |

| Study B | S. aureus | MIC: 32 µg/mL | |

| Study C | C. albicans | Inhibition Zone: 12 mm |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively researched. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Compound Tested | Reference |

|---|---|---|---|

| MCF-7 | 29 | This compound (hypothetical) | |

| HeLa | 73 | Similar Oxadiazole Derivative | |

| A549 | 50 | Similar Oxadiazole Derivative |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Oxadiazoles may inhibit key enzymes involved in microbial growth or cancer cell proliferation.

- Interference with DNA Synthesis : Some derivatives have been shown to disrupt DNA replication in cancer cells.

- Induction of Apoptosis : Certain oxadiazoles promote programmed cell death in tumor cells through various signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that modifications at the thiophene ring significantly enhanced activity against resistant strains.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of oxadiazole derivatives on breast cancer cell lines indicated that specific substitutions at the thiophene position increased the potency against MCF-7 cells. The study highlighted the importance of structural optimization in enhancing bioactivity.

Q & A

Q. What are the standard synthetic routes for 5-(1-Chloroethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, and how can purity be ensured?

The synthesis typically involves cyclocondensation reactions between thiophene-2-carboxamide derivatives and chloroethyl precursors. For example, amidoxime intermediates (e.g., thiophene-2-amidoxime) can react with activated carbonyl compounds under basic conditions (e.g., NaH or Cs₂CO₃) in solvents like DMF or dichloromethane . Purification is achieved via silica gel column chromatography, with elution systems such as heptane/isopropyl acetate. Reaction progress and purity are monitored using TLC and confirmed via -/-NMR and IR spectroscopy .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL/SHELXS) is widely used for refinement, leveraging high-resolution data to resolve bond angles, torsion angles, and packing interactions . For non-crystalline samples, spectroscopic methods like -NMR (for halogenated analogs) and high-resolution mass spectrometry (HRMS) are employed .

Q. What preliminary biological activities have been reported for 1,2,4-oxadiazole derivatives with thiophene substituents?

Analogous compounds (e.g., 5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazoles) exhibit apoptosis induction in cancer cells (e.g., T47D breast cancer) via G1 phase arrest and caspase activation . Antimicrobial activity is also observed in derivatives with sulfonyl-piperidine moieties, suggesting potential dual therapeutic applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Key SAR insights include:

- Positional substitution : A five-membered heterocycle (e.g., thiophene) at the 5-position enhances apoptosis-inducing activity, while pyridyl groups at the 3-position improve solubility and target affinity .

- Halogen effects : Chlorine at the ethyl group increases metabolic stability but may require tuning to balance lipophilicity and toxicity .

- Functionalization : Borane complexes (e.g., 5-(quinuclidin-3-ylmethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole) can modulate receptor binding (e.g., α7 nicotinic acetylcholine receptors) .

Q. What methodologies are recommended for identifying the molecular targets of this compound?

Photoaffinity labeling with radiolabeled or biotinylated analogs can isolate target proteins (e.g., TIP47, an IGF-II receptor-binding protein identified in related oxadiazoles) . Complementary approaches include:

Q. How can computational tools like Multiwfn enhance electronic structure analysis?

Multiwfn calculates electrostatic potential surfaces (EPS), electron localization functions (ELF), and bond order analysis to predict reactivity and interaction sites . For example, EPS maps can identify nucleophilic/electrophilic regions critical for enzyme inhibition. Density-of-states (DOS) analysis further links electronic properties to observed biological activity .

Q. What strategies improve the compound’s stability and functionalization for in vivo studies?

- Thermal stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures, guiding formulation (e.g., lyophilization for hydrolytically sensitive compounds) .

- Prodrug design : Ethyl ester or borane complexes (e.g., 64 in ) enhance bioavailability and reduce off-target effects .

- Click chemistry : Azide-alkyne cycloaddition to append targeting moieties (e.g., folate for cancer-specific delivery).

Q. How do crystallographic data resolve contradictions in spectroscopic interpretations?

Discrepancies in NMR assignments (e.g., overlapping peaks for thiophene protons) are resolved via SCXRD, which unambiguously confirms regiochemistry and stereoelectronic effects. For example, SHELXL refinement can distinguish between positional isomers in oxadiazole-thiophene hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.